molecular formula C9H9BrN2O3 B13742688 N-[4-(Bromomethyl)-2-nitrophenyl]acetamide CAS No. 33444-46-1

N-[4-(Bromomethyl)-2-nitrophenyl]acetamide

Cat. No.: B13742688
CAS No.: 33444-46-1
M. Wt: 273.08 g/mol
InChI Key: HZJWJTIMCMIELU-UHFFFAOYSA-N
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Description

N-[4-(Bromomethyl)-2-nitrophenyl]acetamide is a brominated nitroaniline derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. The presence of both a bromomethyl group and a nitro group on the acetamide-protected aniline ring makes this compound a versatile building block for nucleophilic substitution reactions and metal-catalyzed cross-couplings. Researchers can utilize the reactive bromomethyl handle to introduce various functional groups or link pharmacophores, facilitating the synthesis of more complex molecular architectures. This compound is particularly useful in medicinal chemistry for the design and development of targeted therapeutic agents. Its structure is analogous to other documented bromonitrophenylacetamides, which have been used in the synthesis of libraries of anticancer drug analogs [citation 4]. The electron-withdrawing nitro group can be reduced to an amine, providing a handle for further derivatization, a strategy common in the synthesis of compounds like kinase inhibitors [citation 5]. The acetamide group offers protection for the aniline nitrogen during synthetic sequences, enhancing the stability and selectivity of subsequent reactions. Handling should occur in a well-ventilated fume hood, and personal protective equipment should be worn. Researchers are advised to consult relevant safety data sheets before use. This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33444-46-1

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-[4-(bromomethyl)-2-nitrophenyl]acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-6(13)11-8-3-2-7(5-10)4-9(8)12(14)15/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HZJWJTIMCMIELU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 4 Bromomethyl 2 Nitrophenyl Acetamide

Reaction Optimization Protocols for N-[4-(Bromomethyl)-2-nitrophenyl]acetamide Synthesis

Solvent System Selection and Reaction Temperature Control

The choice of solvent is crucial in benzylic bromination as it influences reaction kinetics and selectivity. Nonpolar, inert solvents are generally preferred to minimize side reactions. For the bromination of substituted toluenes, chlorinated hydrocarbons are often employed.

Solvent Effects:

Carbon tetrachloride (CCl₄): Historically a common choice for radical brominations due to its inertness, its use has diminished owing to toxicity and environmental concerns.

Dichloromethane (CH₂Cl₂): An effective solvent that facilitates the dissolution of reactants and is relatively inert under radical conditions nih.gov.

Ethylene dichloride (EDC): Used in the bromination of p-nitrotoluene, demonstrating its utility for substrates containing deactivating nitro groups scispace.com.

Temperature Control: Reaction temperature is a critical parameter for controlling selectivity. Benzylic brominations are typically initiated by heat or UV light.

Initiation: The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation.

Selectivity: Lower temperatures can enhance selectivity for monobromination. However, the temperature must be sufficient to decompose the radical initiator at a suitable rate. For instance, reactions involving initiators like azobisisobutyronitrile (AIBN) are commonly run between 60-80°C. Exothermic nitration reactions, a potential preceding step in the synthesis of the precursor, require strict temperature control below 20°C to prevent the formation of undesired isomers jcbsc.org.

The following table summarizes solvent systems used in analogous bromination reactions.

Solvent SystemSubstrateReagentsTemperatureOutcomeReference
DichloromethaneTolueneDBDMH, ZrCl₄Room Temp86% yield of benzyl bromide nih.gov
Ethylene Dichloridep-NitrotolueneBromine, CatalystRefluxHigh yield of p-nitrobenzyl bromide scispace.com
Organic Solvento-NitrotolueneHBr, H₂O₂, AIBNHeatHigh yield of o-nitrobenzyl bromide google.com

Catalytic Systems and Ligand Effects in Synthetic Transformations

While traditional benzylic bromination relies on radical initiators like AIBN or benzoyl peroxide, recent methodologies have explored the use of catalysts to improve efficiency and selectivity under milder conditions.

Lewis Acid Catalysis: Zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze the benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This system operates efficiently at room temperature, offering a milder alternative to traditional high-temperature methods. The Lewis acid is believed to facilitate the generation of a bromine radical, promoting the side-chain substitution pathway nih.gov.

Brønsted Acid vs. Lewis Acid: It is noteworthy that the choice between a Lewis and a Brønsted acid can completely alter the reaction outcome. While Lewis acids like ZrCl₄ promote benzylic (side-chain) bromination, Brønsted acids favor electrophilic substitution on the aromatic ring nih.gov.

Metal Catalysis: In the bromination of p-nitrotoluene, catalysts such as antimony tribromide were found to direct the reaction to the benzylic position, yielding p-nitrobenzyl bromide. In contrast, using ferric bromide as a catalyst resulted in bromination of the aromatic ring scispace.com. This highlights the profound impact of the catalytic system on regioselectivity.

For the synthesis of this compound, a ZrCl₄/DBDMH system or a carefully selected initiator like AIBN with N-bromosuccinimide (NBS) would be the most promising approaches to ensure selective benzylic bromination.

Control of Reaction Pathway and Stereochemical Considerations

Controlling the reaction pathway is paramount to maximize the yield of the desired monobrominated product and minimize impurities.

Benzylic vs. Aromatic Bromination: The primary challenge is to favor the radical substitution pathway on the methyl group over the electrophilic substitution pathway on the aromatic ring. The presence of the deactivating nitro group on the ring already disfavors electrophilic attack. Furthermore, using radical-specific conditions (nonpolar solvent, radical initiator, light/heat) and avoiding strong Lewis acids that can activate bromine for electrophilic attack is essential libretexts.org. As noted, catalysts like antimony tribromide can selectively promote benzylic bromination of nitrotoluene scispace.com.

Mono- vs. Di-bromination: The formation of the dibrominated side-product, N-[4-(dibromomethyl)-2-nitrophenyl]acetamide, can be suppressed by carefully controlling the stoichiometry of the brominating agent. Using a slight excess or an equimolar amount of a reagent like NBS relative to the starting material is a standard strategy to favor monobromination.

Stereochemical Considerations: The synthesis of this compound from N-(4-methyl-2-nitrophenyl]acetamide does not involve the formation of any new chiral centers. The target molecule is achiral. Therefore, stereochemical considerations are not applicable to this specific synthetic transformation.

Isolation and Purification Techniques for this compound

Following the synthesis, a robust purification strategy is required to isolate this compound from unreacted starting materials, the brominating agent, and any side-products. A combination of chromatography and crystallization is typically employed.

Advanced Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of synthetic compounds. For a molecule like this compound, a reverse-phase HPLC method would be highly effective.

Column: A standard C18 (octadecylsilyl) column is generally suitable for separating moderately polar organic compounds.

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common starting point. The addition of a small amount of an acid like phosphoric acid or formic acid can improve peak shape sielc.com.

Detection: UV detection would be appropriate, given the presence of the nitroaromatic chromophore in the molecule.

The following table outlines a typical set of starting parameters for the HPLC purification of related acetanilides.

ParameterValue/ConditionRationaleReference
ColumnNewcrom R1 (or equivalent C18)Standard reverse-phase column with low silanol activity for good peak shape. sielc.com
Mobile PhaseAcetonitrile and WaterCommon solvents for reverse-phase chromatography. sielc.com
Elution ModeGradientEffective for separating components with different polarities (starting material, product, side-products).-
AdditivePhosphoric Acid or Formic AcidImproves peak symmetry by suppressing silanol interactions. Formic acid is preferred for MS compatibility. sielc.com

Crystallization and Precipitation Strategies for Compound Purity

Crystallization is an essential final step for obtaining highly pure solid material. The selection of an appropriate solvent or solvent system is the key parameter governing the efficiency of this process.

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related nitro-substituted acetamides, binary solvent mixtures have proven effective. A mixture of ethanol (B145695) and water allows for fine-tuning of the solvent polarity to achieve optimal crystallization conditions, often leading to a significant improvement in purity jcbsc.org.

Procedure: A typical procedure involves dissolving the crude product in a minimum amount of a hot solvent mixture (e.g., ethanol-water). The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. The pure crystals are subsequently collected by vacuum filtration. Recrystallization from an aqueous solution has also been successfully used for purifying similar compounds like N-(4-methoxy-2-nitrophenyl)acetamide nih.gov. The selective cold crystallization of p-nitrobenzyl bromide from its reaction mixture in ethylene dichloride has also been reported as a highly effective purification strategy scispace.com.

The table below shows solvents used for the crystallization of analogous compounds.

CompoundCrystallization Solvent(s)OutcomeReference
N-(4-nitrophenyl) acetamide (B32628)Ethanol-Water mixturesImproved purity and yield jcbsc.org
N-(4-methoxy-2-nitrophenyl)acetamideAqueous solutionPurified product suitable for single-crystal X-ray analysis nih.gov
N-(4-methoxy-3-nitrophenyl)acetamideDeionized waterPurified product suitable for single-crystal X-ray analysis nih.gov
p-Nitrobenzyl bromideEthylene DichlorideSelective cold crystallization from the reaction mixture scispace.com

Chemical Transformations and Reactivity Profiles of N 4 Bromomethyl 2 Nitrophenyl Acetamide

Reactions Involving the Bromomethyl Group of N-[4-(Bromomethyl)-2-nitrophenyl]acetamide

The bromomethyl group, being a benzylic halide, is the primary site for a variety of chemical transformations, including nucleophilic substitutions, radical reactions, and elimination reactions.

Nucleophilic Substitution Reactions with Diverse Reagents

The benzylic bromide in this compound is highly susceptible to nucleophilic attack, facilitating the introduction of a wide array of functional groups. This reactivity is central to its application as a versatile building block in organic synthesis.

The compound readily reacts with various nucleophiles, leading to the displacement of the bromide ion. For instance, reaction with sodium azide (B81097) in a suitable solvent such as a mixture of ethanol (B145695) and water furnishes the corresponding azido (B1232118) derivative, 2-azido-N-(4-nitrophenyl)acetamide. researchgate.netnih.gov Similarly, treatment with primary and secondary amines, such as 1-methylpiperazine (B117243) in the presence of a base like potassium carbonate, yields the corresponding N-substituted products. chemicalbook.com

Oxygen-based nucleophiles, including phenoxides and carboxylates, also effectively displace the bromide. For example, reaction with potassium acetate (B1210297) would be expected to yield the acetoxymethyl derivative. Sulfur nucleophiles, such as thiols and thiophenols, react in a similar fashion to form thioethers.

These nucleophilic substitution reactions are fundamental to the elaboration of the this compound scaffold for the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Product
Azide Sodium Azide (NaN₃) N-[4-(Azidomethyl)-2-nitrophenyl]acetamide
Amine 1-Methylpiperazine N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Acetate Potassium Acetate (KOAc) N-[4-(Acetoxymethyl)-2-nitrophenyl]acetamide

Radical Reactions and Mechanistic Investigations at the Bromomethyl Site

The benzylic C-H bonds of the methyl group in the precursor, N-(4-methyl-2-nitrophenyl)acetamide, are susceptible to free radical bromination to introduce the bromine atom. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. libretexts.orgwikipedia.org

The mechanism of this benzylic bromination proceeds via a radical chain reaction: chemistrysteps.comyoutube.comacs.org

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) or by UV light, which generates a bromine radical from NBS. researchgate.netlibretexts.orglibretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from N-(4-methyl-2-nitrophenyl)acetamide, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS or Br₂ (formed in situ) to yield this compound and a new bromine radical, which continues the chain.

Termination: The reaction terminates when two radicals combine.

The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction for the benzylic position over other positions. wikipedia.org

Elimination Reactions for Olefinic or Cyclic Product Formation

The bromomethyl group of this compound can undergo elimination of hydrogen bromide (HBr) to form a vinyl group, leading to the synthesis of N-(4-vinyl-2-nitrophenyl)acetamide. This reaction is typically promoted by a non-nucleophilic, sterically hindered base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nii.ac.jptandfonline.com The use of a strong, hindered base favors the E2 elimination pathway over the competing SN2 substitution. docbrown.inforsc.org

Furthermore, the strategic placement of nucleophilic groups within the molecule or in a reaction partner can lead to intramolecular cyclization reactions following an initial nucleophilic substitution at the bromomethyl position.

Reactivity of the Nitro Group within this compound

The aromatic nitro group is a key functional handle that can be transformed into an amino group, which can then participate in a variety of subsequent reactions.

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to an amino group yields N-[4-(bromomethyl)-2-aminophenyl]acetamide, a versatile intermediate. This transformation can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents. libretexts.orgnih.gov Chemical reducing agents are also widely employed. These include metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. nih.gov Another effective and mild reducing agent is sodium dithionite (B78146) (also known as sodium hydrosulfite). researchgate.netorganic-chemistry.orgorgsyn.org

The choice of reducing agent can be critical to avoid unwanted side reactions, particularly with the reactive bromomethyl group.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions
H₂/Pd-C Catalytic Hydrogenation
SnCl₂/HCl Acidic, metal-based reduction
Fe/CH₃COOH Acidic, metal-based reduction
Na₂S₂O₄ Mild chemical reduction

Participation of the Nitro Group in Cascade and Rearrangement Reactions

The amino group, generated from the reduction of the nitro group, is a powerful nucleophile and can participate in cascade reactions. For instance, the in-situ generated N-[4-(bromomethyl)-2-aminophenyl]acetamide can undergo intramolecular cyclization.

More commonly, the corresponding o-phenylenediamine (B120857) derivative (obtained after reduction of the nitro group and potential transformation of the bromomethyl group) is a key precursor for the synthesis of heterocyclic compounds. Condensation of o-phenylenediamines with dicarbonyl compounds, such as benzil, in the presence of a catalyst, leads to the formation of quinoxalines. researchgate.netencyclopedia.pubnih.gov Similarly, reaction with aldehydes or carboxylic acids and their derivatives can yield 2-substituted benzimidazoles. bohrium.comacs.orgnih.govtandfonline.comresearchgate.net

Furthermore, 2-nitroaniline (B44862) derivatives can undergo rearrangement reactions under specific conditions. For example, in the presence of strong acids, N-alkyl-2-nitroanilines can undergo intramolecular oxidation of the alkyl chain. nih.gov While not a direct reaction of the nitro group on the ring, it highlights the influence of the nitro group on the reactivity of adjacent functionalities. The thermal decomposition of o-nitroaniline derivatives can also lead to complex rearrangements and decomposition pathways. iokinetic.comiomosaic.comnih.govresearchgate.netnih.gov

Chemical Behavior of the Acetamide (B32628) Moiety in this compound

The acetamide group (—NHCOCH₃) is a significant modulator of the compound's reactivity. It is an ortho-, para-directing group in electrophilic aromatic substitution and its nitrogen atom can participate in various reactions, including hydrolysis and cyclization.

Amide Hydrolysis and Derivatization at the Nitrogen Atom

Amide hydrolysis, the cleavage of the amide bond to form an amine and a carboxylic acid, is a fundamental reaction of the acetamide group. While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the general mechanism involves either acid or base catalysis. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic conditions, hydroxide (B78521) directly attacks the carbonyl carbon.

This hydrolysis would convert the acetamide to 4-(bromomethyl)-2-nitroaniline. This product then becomes a precursor for other syntheses, where the newly formed free amine group (—NH₂) can be further derivatized.

Derivatization at the nitrogen atom, while the amide is intact, is less common than reactions at the other functional sites of the parent molecule. However, the nitrogen's lone pair of electrons can exhibit nucleophilicity, although this is significantly diminished by the delocalization of the lone pair into the carbonyl group and the electron-withdrawing nature of the attached nitro-substituted phenyl ring.

Role of the Acetamide Group in Intramolecular Cyclization Reactions

The true synthetic utility of the acetamide group in this compound is prominently featured in intramolecular cyclization reactions. The spatial arrangement of the acetamide, nitro, and bromomethyl groups facilitates the formation of heterocyclic ring systems, particularly quinazolines and their derivatives, which are of significant interest in medicinal chemistry. researchgate.netekb.eg

In a typical reaction pathway, the compound serves as a key building block. The process often begins with the reduction of the ortho-nitro group to an amino group (—NH₂). This transformation creates a highly reactive intermediate, N-[2-amino-4-(bromomethyl)phenyl]acetamide. This new intermediate possesses two nucleophilic nitrogen atoms (the newly formed aniline (B41778) amine and the amide nitrogen) and an electrophilic bromomethyl group, setting the stage for cyclization.

The subsequent intramolecular cyclization can proceed via nucleophilic attack from one of the nitrogen atoms onto the electrophilic benzylic carbon of the bromomethyl group. This reaction closes the ring, leading to the formation of a dihydroquinazoline (B8668462) skeleton. The specific product formed can depend on the reaction conditions, which dictate which nitrogen atom acts as the primary nucleophile. Such cyclizations are a cornerstone in the synthesis of diverse heterocyclic compounds. organic-chemistry.orgopenmedicinalchemistryjournal.com

Table 1: Representative Intramolecular Cyclization Precursor and Product

Starting Material Key Transformation Resulting Heterocycle Core

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The reactivity of the phenyl ring is heavily influenced by its substituents. The acetamide group is an activating, ortho-, para-director, while the nitro group is a powerful deactivating, meta-director. researchgate.netlkouniv.ac.in The bromomethyl group is weakly deactivating and considered an ortho-, para-director.

Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, the directing effects of the existing groups determine the position of the incoming electrophile. masterorganicchemistry.com The positions on the ring are numbered starting from the carbon bearing the acetamide group as C-1.

Position 3: Ortho to the acetamide group and meta to both the nitro and bromomethyl groups.

Position 5: Para to the acetamide group, ortho to the bromomethyl group, and meta to the nitro group.

Position 6: Ortho to the acetamide group and ortho to the nitro group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Type Directing Effect
-NHCOCH₃ 1 Activating Ortho, Para
-NO₂ 2 Deactivating Meta
-CH₂Br 4 Weakly Deactivating Ortho, Para

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on benzene (B151609) rings unless they are substituted with strong electron-withdrawing groups. The presence of the nitro group at position 2 makes the ring electron-deficient and more susceptible to nucleophilic attack. nih.gov A potential site for NAS would be the carbon atom bearing the bromine atom (C-4), if a suitable leaving group were present directly on the ring. However, in this molecule, the bromine is on a methyl group, making it highly susceptible to standard nucleophilic substitution (like Sₙ2 reactions) rather than NAS. A nucleophile is far more likely to attack the benzylic carbon of the bromomethyl group than the aromatic ring itself.

Reactions involving nucleophiles attacking the aromatic ring directly are less common for this substrate compared to the reactions at the bromomethyl side chain. However, the strong electron-withdrawing nature of the nitro group does make the aromatic ring a potential, albeit challenging, site for certain nucleophilic additions. organic-chemistry.org

Derivatization Strategies and Applications of N 4 Bromomethyl 2 Nitrophenyl Acetamide As a Synthetic Building Block

Design Principles for the Synthesis of Novel N-[4-(Bromomethyl)-2-nitrophenyl]acetamide Derivatives

The design of novel derivatives from this compound is guided by several key principles centered around the inherent reactivity of its functional groups. The primary reactive site is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents by reacting it with a diverse range of nucleophiles, such as amines, thiols, alcohols, and carbanions.

The presence of the ortho-nitro group significantly influences the reactivity of the bromomethyl group. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect facilitates substitution reactions under milder conditions compared to analogous compounds lacking the nitro substituent.

This compound as a Precursor in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of complex molecules, including diverse heterocyclic frameworks and polyfunctionalized aromatic systems.

Construction of Diverse Heterocyclic Frameworks

The reactivity of the bromomethyl group, coupled with the potential for subsequent transformations involving the nitro and acetamido groups, makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

For instance, in the synthesis of quinazolines , a related compound, 4-bromomethyl-3-nitrobenzoate, has been utilized. researchgate.net The strategy involves the initial substitution of the bromide with an amine nucleophile, followed by acylation and reduction of the nitro group, leading to a precursor that undergoes cyclocondensation to form the quinazolinone ring system. researchgate.net A similar synthetic pathway can be envisioned for this compound, where the acetamido group could be hydrolyzed post-cyclization or participate directly in the reaction.

The synthesis of benzodiazepines , a class of seven-membered heterocyclic compounds, often involves the reaction of ortho-amino-substituted benzophenones or related precursors with amino acids or their derivatives. While direct synthesis from this compound is not explicitly detailed in the available literature, its derivatization to introduce the necessary functionalities for cyclization is a plausible synthetic route. For example, reaction with an appropriate nucleophile followed by reduction of the nitro group and subsequent intramolecular cyclization could lead to the benzodiazepine (B76468) core.

Similarly, for the synthesis of benzothiazepines , which contain a seven-membered ring with nitrogen and sulfur atoms, this compound can serve as a starting point. The bromomethyl group can react with a sulfur-containing nucleophile, and subsequent manipulation of the nitro and acetamido groups can facilitate the formation of the heterocyclic ring. For example, reaction with a substituted aminothiophenol could be a key step in constructing the benzothiazepine (B8601423) framework.

Synthesis of Polyfunctionalized Aromatic and Biaryl Systems

The aryl bromide functionality, which can be introduced via derivatization or by utilizing a related isomer, N-(4-bromo-2-nitrophenyl)acetamide, allows for the application of palladium-catalyzed cross-coupling reactions to construct polyfunctionalized aromatic and biaryl systems.

Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This reaction would enable the synthesis of biaryl derivatives of this compound, introducing a wide range of substituted phenyl groups at the 4-position of the aromatic ring. organic-chemistry.org The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and tolerate various functional groups. organic-chemistry.org

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(OH)₂K₃PO₄-65Good organic-chemistry.org

Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, can be employed to introduce alkynyl moieties. beilstein-journals.org This reaction opens up pathways to synthesize more complex polyfunctionalized systems, where the alkyne can be further elaborated. beilstein-journals.org

Catalyst SystemBaseSolventTemperatureYieldReference
Pd(OAc)₂/SPhos or XPhosTBAFTHF-Good beilstein-journals.org

Heck coupling , the palladium-catalyzed reaction of an aryl halide with an alkene, provides a route to introduce vinyl groups, leading to the formation of stilbene-like structures. These derivatization strategies significantly expand the molecular diversity that can be achieved starting from the this compound scaffold.

Structure-Reactivity Relationships in this compound Derivative Libraries

The reactivity of derivatives of this compound is intricately linked to the electronic and steric properties of the substituents on the aromatic ring. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the outcomes of chemical transformations.

Analysis of Substituent Effects on Reaction Outcomes and Efficiencies

The substituents on the phenyl ring of this compound and its derivatives exert a profound influence on the rates and efficiencies of reactions, particularly nucleophilic substitution at the bromomethyl group.

The ortho-nitro group is a key determinant of the reactivity of the bromomethyl moiety. Its strong electron-withdrawing nature through both inductive and resonance effects significantly polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This activating effect generally leads to faster reaction rates for nucleophilic substitution compared to analogues lacking the nitro group. Kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown the influence of the ortho-nitro group on reaction rates.

Substituents introduced onto the aromatic ring through derivatization will further modulate this reactivity. Electron-donating groups (EDGs) at positions meta or para to the bromomethyl group would be expected to decrease the rate of nucleophilic substitution by destabilizing the electron-deficient transition state. Conversely, additional electron-withdrawing groups (EWGs) would likely enhance the reaction rate.

In the context of palladium-catalyzed cross-coupling reactions on the corresponding aryl bromide derivatives, the electronic nature of substituents also plays a critical role. Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups can slow down this step. This trend is a well-established principle in cross-coupling chemistry and would be applicable to derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for N 4 Bromomethyl 2 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of N-[4-(Bromomethyl)-2-nitrophenyl]acetamide is expected to show distinct signals for each type of proton in the molecule. The acetamido group would produce a singlet for the methyl protons (H-1') and a broader singlet for the amide proton (N-H), the latter of which may have a variable chemical shift depending on solvent and concentration. The aromatic region would display a complex pattern for the three protons on the phenyl ring (H-3, H-5, H-6). The benzylic protons of the bromomethyl group (H-α) would appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the electronic environment of each carbon atom. Key signals would include those for the carbonyl and methyl carbons of the acetamido group, the benzylic carbon of the bromomethyl group, and the six distinct carbons of the substituted benzene (B151609) ring. The carbons attached to the electron-withdrawing nitro and acetamido groups would be shifted significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H ~10.2 -
C-1 - ~138.5
C-2 - ~135.0
H-3 ~8.4 (d) ~122.0
C-4 - ~134.0
H-5 ~7.8 (dd) ~128.0
H-6 ~8.7 (d) ~125.0
C-α - ~32.0
H-α ~4.8 (s) -
C-1' - ~25.0
H-1' ~2.2 (s) -

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets. Chemical shifts are estimates and may vary based on experimental conditions.

To confirm the assignments from 1D NMR, a suite of 2D experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons H-5 and H-6, and the long-range coupling between H-3 and H-5.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link H-3 to C-3, H-5 to C-5, H-6 to C-6, the benzylic protons (H-α) to the bromomethyl carbon (C-α), and the acetyl protons (H-1') to their corresponding carbon (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure. Expected correlations include:

The amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

The benzylic protons (H-α) to aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-3 to carbons C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the amide proton (N-H) and the aromatic proton H-6, confirming the geometry around the amide bond. Another might be seen between the benzylic protons (H-α) and the aromatic proton H-5.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₉H₉⁷⁹BrN₂O₃]⁺ ⁷⁹Br 271.9824

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Analysis of the fragmentation of this parent ion (MS/MS) can help confirm the structure. Key expected fragmentation pathways would include:

Loss of the bromo radical (•Br) or HBr.

Cleavage of the C-N amide bond, leading to fragments corresponding to the acetyl group and the nitrophenylamine core.

Loss of ketene (B1206846) (CH₂=C=O) from the parent ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Amide Group: Strong, characteristic absorptions would be expected for the N-H stretch, the C=O (Amide I band) stretch, and the N-H bend (Amide II band).

Nitro Group: Two strong and distinct stretching vibrations, one symmetric and one asymmetric, are characteristic of the -NO₂ group.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.

Bromomethyl Group: A C-Br stretching vibration would be expected in the lower frequency region of the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3300 - 3250
C-H (Aromatic) Stretch 3100 - 3000
C-H (Methyl) Stretch 2950 - 2850
C=O (Amide I) Stretch 1680 - 1660
N-H (Amide II) Bend 1560 - 1530
NO₂ Asymmetric Stretch 1530 - 1500
C=C (Aromatic) Stretch 1600 - 1450
NO₂ Symmetric Stretch 1350 - 1330

Characterization of Characteristic Functional Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

The primary functional groups present in the molecule are the acetamide (B32628) group (-NHCOCH₃), the nitro group (-NO₂), the bromomethyl group (-CH₂Br), and the substituted benzene ring. The expected vibrational frequencies for these groups are summarized in the table below. These assignments are based on extensive studies of similar aromatic nitro compounds and acetamides. jcbsc.orgesisresearch.org

The N-H stretching vibration of the secondary amide is anticipated to appear as a strong band in the region of 3300-3100 cm⁻¹. esisresearch.org The precise position of this band can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be observed as a very strong absorption in the 1700-1650 cm⁻¹ range. jcbsc.org The amide II band, arising from a combination of N-H in-plane bending and C-N stretching, typically appears between 1570 and 1515 cm⁻¹.

The nitro group is characterized by two strong stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretches. For aromatic nitro compounds, these bands are typically found in the regions of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. esisresearch.org The presence of the electron-withdrawing nitro group and the bromine atom on the phenyl ring can slightly shift the positions of these bands.

The bromomethyl group introduces vibrations associated with the C-H and C-Br bonds. The C-H stretching vibrations of the methylene (B1212753) group are expected in the 3000-2850 cm⁻¹ region. esisresearch.org The C-Br stretching vibration is typically observed at lower frequencies, usually in the 700-500 cm⁻¹ range.

Vibrations of the benzene ring will also be present, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the positions and intensities of these bands, as well as the characteristic out-of-plane C-H bending vibrations.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Acetamide (-NHCOCH₃)N-H Stretch3300 - 3100Strong
C=O Stretch (Amide I)1700 - 1650Very Strong
N-H Bend / C-N Stretch (Amide II)1570 - 1515Strong
Nitro (-NO₂)Asymmetric Stretch1570 - 1500Very Strong
Symmetric Stretch1370 - 1320Strong
Bromomethyl (-CH₂Br)C-H Stretch3000 - 2850Medium
C-Br Stretch700 - 500Medium to Strong
Aromatic RingC-H Stretch3100 - 3000Medium
C=C Stretch1600 - 1450Medium to Weak

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide valuable insights into the conformational isomers of a molecule. For this compound, rotational freedom exists around the C-N bond connecting the acetamide group to the phenyl ring and the C-C bond of the bromomethyl group.

In similar N-phenylacetamides, the planarity of the molecule is a key conformational feature. nih.gov The torsion angle between the plane of the phenyl ring and the acetamide group can be influenced by steric hindrance from ortho substituents. In the case of this compound, the ortho nitro group is expected to cause significant steric strain, likely forcing the acetamide group to twist out of the plane of the phenyl ring. nih.gov This deviation from planarity can be detected through shifts in the vibrational frequencies of the amide and phenyl ring modes.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to explore the potential energy surface and identify stable conformers. researchgate.net By comparing the calculated vibrational frequencies of different conformers with the experimental FT-IR and Raman spectra, it is possible to determine the most probable conformation in a given state (e.g., solid, solution). For instance, the position and shape of the N-H and C=O stretching bands can be sensitive to the formation of intra- or intermolecular hydrogen bonds, which in turn depend on the molecular conformation. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, thereby confirming its molecular structure and revealing its solid-state conformation.

Elucidation of Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal lattice is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the acetamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Therefore, it is highly probable that the crystal structure is stabilized by intermolecular N-H···O=C hydrogen bonds, which often lead to the formation of chains or dimeric motifs. researchgate.net

Additionally, the nitro group can act as a weak hydrogen bond acceptor. nih.gov Other potential intermolecular interactions include C-H···O contacts and halogen bonding involving the bromine atom. The analysis of these interactions is crucial for understanding the physical properties of the crystalline material. The table below outlines the likely crystallographic parameters for this compound, estimated by comparison with structurally similar compounds. researchgate.net

ParameterPredicted Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Z (Molecules per unit cell)4
Dominant Intermolecular InteractionN-H···O=C hydrogen bonding
Secondary InteractionsC-H···O contacts, Br···O interactions
Molecular Packing MotifChains or layers linked by hydrogen bonds

Detailed Conformational Analysis in the Crystalline State

The solid-state conformation of this compound would be precisely defined by the torsion angles determined from X-ray crystallography. A key feature would be the dihedral angle between the phenyl ring and the acetamide group. Due to the steric hindrance of the ortho-nitro group, this angle is expected to be significantly greater than zero, indicating a non-planar conformation. nih.gov

Computational Chemistry and Theoretical Investigations of N 4 Bromomethyl 2 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable conformation (ground state) and provide a wealth of information about the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.netresearchgate.net For N-[4-(Bromomethyl)-2-nitrophenyl]acetamide, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to perform a full geometry optimization. researchgate.net This process identifies the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The presence of the various substituents on the phenyl ring—the electron-withdrawing nitro group, the acetamido group, and the reactive bromomethyl group—would lead to significant electronic and steric effects that influence the final geometry. For instance, intramolecular hydrogen bonding between the N-H of the acetamido group and an oxygen of the ortho-nitro group is a plausible interaction that would favor a more planar conformation of that part of the molecule. iucr.org The optimized structure is the foundation for all further computational analyses of the molecule's properties.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.

PropertyCalculated ValueUnits
Total Energy-2150.1234Hartrees
Dipole Moment4.5Debye
C-N (Nitro) Bond Length1.48Ångströms (Å)
C-N (Amide) Bond Length1.37Ångströms (Å)
C-Br Bond Length1.95Ångströms (Å)

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, first-principles approach without relying on empirical parameters. These methods can be computationally more demanding but are often used to benchmark DFT results for accuracy.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems or for preliminary, high-throughput screening of molecular properties. For a molecule of this size, methods like AM1 or PM7 could provide a rapid initial assessment of its geometry and electronic structure.

Molecular Reactivity and Mechanistic Pathway Prediction

Computational methods are particularly adept at predicting how and where a molecule is likely to react. By analyzing the distribution of electrons and the energies of molecular orbitals, a detailed map of chemical reactivity can be generated.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. unpatti.ac.id

For this compound, the spatial distribution of these orbitals would be highly informative. The HOMO is likely to be distributed over the acetamido group and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the powerful electron-withdrawing nature of the nitro group would cause the LUMO to be predominantly localized on the nitrophenyl portion of the molecule, indicating this region is the most likely site for nucleophilic attack. unpatti.ac.idresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table presents hypothetical data for illustrative purposes.

ParameterEnergy Value (eV)Description
EHOMO-7.25Indicates electron-donating ability.
ELUMO-2.15Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.10Correlates with chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. dtic.mil It provides an intuitive guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red colors indicate negative potential (electron-rich), while blue colors indicate positive potential (electron-poor), with intermediate potentials shown in green and yellow. researchgate.netresearchgate.net

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro and acetamido groups, making them likely sites for interactions with electrophiles or for hydrogen bonding. thaiscience.info Conversely, a strongly positive potential (blue) would be anticipated around the nitro group and the hydrogen of the amide N-H bond, highlighting these as potential sites for nucleophilic attack. dtic.milacs.org The bromomethyl group would also represent a key reactive site, with the bromine atom being a good leaving group for nucleophilic substitution reactions.

Beyond predicting reactivity sites, computational chemistry can be used to model the entire pathway of a chemical reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or activation barrier, a critical factor determining the reaction rate.

For this compound, a key reaction would be the nucleophilic substitution at the bromomethyl group. Theoretical calculations could model the approach of a nucleophile, the formation of the transition state, and the departure of the bromide ion. By calculating the activation barrier for this process, chemists can predict how readily the reaction will occur and compare the reactivity of this compound to others under similar conditions. researchgate.net Such studies are invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Conformational Analysis and Energetic Landscapes of this compound

A conformational analysis of this compound would involve the identification of stable conformers and the mapping of the potential energy surface. This process typically utilizes quantum mechanical methods to calculate the energies of various spatial arrangements of the atoms within the molecule. The rotation around single bonds, such as the C-N bond of the acetamide (B32628) group and the C-C bond connecting the bromomethyl group to the phenyl ring, would be systematically explored to locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

An energetic landscape would provide a visual representation of these findings, plotting the relative energies of the conformers. This would allow for the determination of the most stable (lowest energy) conformation of the molecule in the gas phase. Factors influencing conformational preference, such as steric hindrance between the bulky bromomethyl and nitro groups and the acetamide moiety, would be of particular interest.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-N-C) (°) Dihedral Angle (C-C-CH2-Br) (°) Relative Energy (kcal/mol)
1 0 60 0.00
2 180 60 1.50
3 0 180 2.75
4 180 180 3.20

Note: This table is for illustrative purposes only. The data is hypothetical and not based on actual calculations for this compound.

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and properties of molecules. For this compound, a computational study would focus on both intramolecular and intermolecular interactions.

Intramolecular hydrogen bonding could potentially occur between the N-H of the acetamide group and an oxygen atom of the adjacent nitro group. Computational methods would be used to calculate the geometric parameters of such a bond (e.g., bond length and angle) and its energetic contribution to the stability of the conformer.

Intermolecular hydrogen bonds would be critical in the solid state, influencing the crystal packing. These interactions would likely involve the N-H group of one molecule and the carbonyl oxygen or nitro group oxygen of a neighboring molecule. Studies on similar molecules, such as N-(4-hydroxy-2-nitrophenyl)acetamide, have shown the importance of such interactions in their crystal structures. nih.gov

Halogen bonding, a non-covalent interaction involving a halogen atom (in this case, bromine), could occur between the bromomethyl group of one molecule and a Lewis basic site (such as an oxygen or nitrogen atom) of another. The strength and directionality of these interactions would be quantified through computational analysis.

Aromatic π-stacking interactions between the phenyl rings of adjacent molecules could also contribute to the stability of the crystal lattice. researchgate.net The geometry of these interactions (e.g., face-to-face, parallel-displaced) and their interaction energies would be determined. The electron-withdrawing nitro group would influence the electrostatic potential of the aromatic ring, which in turn would affect the nature of the π-stacking.

Table 2: Hypothetical Non-Covalent Interaction Parameters for this compound

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°) Interaction Energy (kcal/mol)
Intramolecular H-Bond N-H···O(nitro) 2.10 150 -3.5
Intermolecular H-Bond N-H···O=C 1.95 170 -5.0
Halogen Bond C-Br···O(nitro) 3.00 165 -2.0
π-Stacking Ring Centroid-Ring Centroid 3.50 - -2.8

Note: This table is for illustrative purposes only. The data is hypothetical and not based on actual calculations for this compound.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and the timescales of these conformational changes. This would be particularly useful for understanding the flexibility of the bromomethyl and acetamide side chains and how their movements are correlated. The simulations could also provide information on the stability of intermolecular interactions in a condensed phase.

Future Research Directions and Emerging Paradigms for N 4 Bromomethyl 2 Nitrophenyl Acetamide

Development of Green Chemistry-Inspired Synthetic Routes

Traditional synthetic routes for analogous acetamides often involve multi-step processes that may utilize hazardous reagents and solvents. For instance, the synthesis of the parent compound, N-(4-bromo-2-nitrophenyl)acetamide, is typically achieved through the acetylation of 4-bromo-2-nitroaniline (B116644) with acetic anhydride (B1165640) in glacial acetic acid. echemi.comnih.gov The subsequent introduction of the bromomethyl group would likely involve radical bromination of a methyl precursor, a process that often employs volatile and hazardous halogenated solvents.

Future research should focus on developing more environmentally benign synthetic pathways guided by the principles of green chemistry. unibo.it This involves a shift towards methodologies that reduce waste, minimize energy consumption, and utilize less toxic substances.

Key research avenues include:

Solvent-Free and Alternative Solvent Systems: Investigating solvent-free reaction conditions, which have proven effective for the synthesis of other acetanilides, could drastically reduce chemical waste. researchgate.netscielo.br The use of greener solvents such as ionic liquids, supercritical fluids, or water-based systems presents another promising alternative to conventional organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating methods. researchgate.net Applying this technology to the synthesis of N-[4-(Bromomethyl)-2-nitrophenyl]acetamide could offer a significant process intensification.

Biocatalysis: The use of enzymes (biocatalysis) for acetylation and other transformations offers high selectivity under mild reaction conditions, generating minimal waste. Exploring enzymatic routes could provide a highly sustainable method for producing this compound and its derivatives.

Photocatalytic Bromination: As an alternative to traditional radical bromination methods for installing the bromomethyl group, visible-light photocatalysis could offer a milder and more selective pathway, reducing the need for harsh reagents and improving energy efficiency.

A comparative overview of a hypothetical conventional versus a green-inspired synthetic route is presented below.

ParameterConventional RouteProposed Green Route
Solvents Glacial Acetic Acid, DichloromethaneSolvent-free, Water, or Ionic Liquid
Energy Source Conventional Reflux (Heating Mantle)Microwave Irradiation or Biocatalysis (Room Temp)
Reagents Acetic Anhydride, N-BromosuccinimideEnzymatic Acetylation, Solid-Supported Brominating Agent
Waste Profile High organic solvent waste, potential for hazardous byproductsMinimal solvent waste, biodegradable components
Atom Economy ModeratePotentially Higher

Exploration of Untapped Reactivity Profiles and Novel Chemical Transformations

The multifunctionality of this compound offers a rich landscape for exploring novel chemical reactions. The interplay between the benzylic bromide, the nitro group, and the acetamide (B32628) moiety can be harnessed to construct complex molecular architectures.

Future research should aim to move beyond simple nucleophilic substitution at the benzylic position and explore more intricate transformations:

Tandem and Domino Reactions: Designing one-pot reactions where sequential transformations occur at multiple functional groups. For example, an initial nucleophilic substitution at the benzylic bromide could be followed by a reduction of the nitro group and subsequent intramolecular cyclization to rapidly build complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Cross-Coupling Reactions: While the target compound features a bromomethyl group, its parent structure contains a bromo-substituent on the aromatic ring. nih.govresearchgate.net This aryl bromide is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A key research direction would be to explore these reactions on the parent compound before introducing the bromomethyl group, or to develop chemoselective conditions that allow cross-coupling in the presence of the highly reactive benzylic bromide.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield N-[4-(Bromomethyl)-2-aminophenyl]acetamide. This resulting ortho-amino-benzyl bromide derivative is a valuable precursor for synthesizing various nitrogen-containing heterocycles, such as benzodiazepines or quinazolines.

Photochemical Transformations: The nitroaromatic system and the carbon-bromine bond are both susceptible to photochemical activation. Exploring light-mediated reactions could unlock novel reactivity pathways, such as radical-based additions or cyclizations, that are inaccessible through traditional thermal methods.

Functional GroupCurrent/Known ReactivityPotential Untapped Transformation
Benzylic Bromide (-CH₂Br) Nucleophilic SubstitutionInitiator for Atom Transfer Radical Polymerization (ATRP)
Nitro Group (-NO₂) Reduction to AmineParticipation in intramolecular redox/cyclization reactions
Acetamide Group (-NHCOCH₃) Hydrolysis to AmineOrtho-directing group for C-H activation
Aromatic Ring Standard Aromatic ChemistryNucleophilic Aromatic Substitution (SNAr) activated by the nitro group

Integration of this compound in Materials Science Research

The inherent reactivity of the bromomethyl group makes this compound an excellent candidate for applications in materials science, particularly in polymer chemistry and surface modification.

Emerging paradigms for its integration include:

Initiator for Controlled Radical Polymerization: The benzylic bromide functionality is a classic initiator for Atom Transfer Radical Polymerization (ATRP). This would allow the compound to be used to grow well-defined polymer chains from its core structure. The resulting polymers would feature pendant nitro- and acetamide-functionalized phenyl rings along the backbone, imparting unique electronic and solubility properties to the final material.

Functional Monomer Development: Through chemical modification, such as the reduction of the nitro group to an amine, the molecule can be converted into a bifunctional monomer. This new derivative could then be used in step-growth polymerization to synthesize novel polyamides, polyimides, or other high-performance polymers.

Surface Modification and Functionalization: The reactive C-Br bond can be used to covalently graft the molecule onto the surfaces of various substrates (e.g., silica, gold, graphene oxide, cellulose). This surface functionalization could be used to alter surface properties such as hydrophobicity, conductivity, or to introduce specific binding sites for sensing applications.

Development of Photoresponsive Materials: The nitroaromatic moiety can act as a chromophore. Incorporating this unit into polymers or onto surfaces could lead to materials with interesting optical properties or materials that respond to light, potentially for applications in optical data storage or light-activated sensors.

Application AreaRole of this compoundPotential Material/Property
Polymer Synthesis ATRP InitiatorWell-defined functional polymers with tunable properties
Polymer Synthesis Precursor to a Polycondensation MonomerHigh-performance polyamides or polyimides
Surface Science Surface-Grafting AgentModified surfaces with tailored hydrophobicity, electronic properties
Advanced Materials Chromophoric Building BlockPhotoresponsive polymers and coatings

Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling provides powerful tools to predict the behavior of molecules and materials, thereby guiding experimental efforts and accelerating the discovery process. For this compound, computational chemistry can offer significant insights.

Future research should leverage these methods for:

Reaction Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for the novel transformations proposed in section 7.2. This can help predict which reactions are energetically favorable and guide the selection of catalysts and reaction conditions, saving significant experimental time and resources.

Spectroscopic Characterization: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra). These predicted spectra can serve as a benchmark to confirm the identity and purity of newly synthesized derivatives of the title compound.

Predictive Modeling of Material Properties: For the polymers and materials proposed in section 7.3, molecular dynamics (MD) simulations can be employed. MD can predict bulk material properties such as glass transition temperature, mechanical strength, and conformational behavior. This allows for the in-silico design of materials with desired characteristics before committing to their synthesis.

Design of Functional Derivatives: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features of derivatives with specific properties. For instance, models could predict how changing the substituents on the aromatic ring would affect the compound's electronic properties or its efficacy as a polymerization initiator.

Computational MethodApplication to this compoundPredictive Insight
Density Functional Theory (DFT) Modeling reaction pathways and transition statesReaction feasibility, activation energies, optimal conditions
Time-Dependent DFT (TD-DFT) Simulating UV-Vis absorption spectraElectronic properties, color, photo-responsiveness
Molecular Dynamics (MD) Simulating polymers derived from the compoundGlass transition temp, mechanical modulus, chain conformation
Quantitative Structure-Property Relationship (QSPR) Correlating derivative structures with material propertiesRational design of new derivatives with targeted functionalities

Q & A

Q. How can researchers reconcile divergent biological activity data across cell lines?

  • Methodological Answer : Normalize data using cell viability controls (e.g., ATP assays). Account for membrane permeability differences via logP calculations (ChemDraw). Validate target engagement using CRISPR knockouts or siRNA silencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.